molecular formula C10H11BrN4O2 B3592031 4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B3592031
M. Wt: 299.12 g/mol
InChI Key: DJVNBRFACKGSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, an ethyl group, and a 5-methyl-3-isoxazolyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester.

    Coupling of the Isoxazole and Pyrazole Rings: The final step involves coupling the isoxazole and pyrazole rings through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.

    Reduction Products: Reduced forms of the compound with fewer oxygen atoms or additional hydrogen atoms.

Scientific Research Applications

4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1-METHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a methyl group instead of an ethyl group.

    4-CHLORO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.

    4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with the carboxamide group at a different position on the pyrazole ring.

Uniqueness

4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the position of these groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-ethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-3-15-9(7(11)5-12-15)10(16)13-8-4-6(2)17-14-8/h4-5H,3H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVNBRFACKGSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-1-ETHYL-N~5~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.